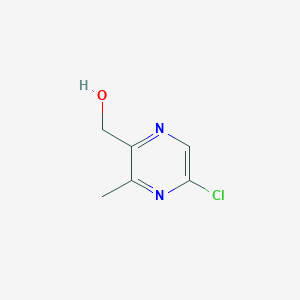
(5-Chloro-3-methylpyrazin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-3-methylpyrazin-2-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-methylpyrazin-2-yl)methanol typically involves the chlorination of 3-methylpyrazine followed by the introduction of a methanol group. One common method involves the reaction of 3-methylpyrazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to produce 5-chloro-3-methylpyrazine. This intermediate is then reacted with methanol in the presence of a base like sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and methanol addition steps, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-3-methylpyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: The major product is (5-Chloro-3-methylpyrazin-2-yl)formaldehyde.
Reduction: The major product is 3-methylpyrazin-2-ylmethanol.
Substitution: The major products depend on the substituent introduced, such as (5-Amino-3-methylpyrazin-2-yl)methanol or (5-Methylthio-3-methylpyrazin-2-yl)methanol.
Applications De Recherche Scientifique
(5-Chloro-3-methylpyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-Chloro-3-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in microbial growth, leading to its potential use as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methylpyrazin-2-yl)methanol: Similar structure but lacks the chlorine atom.
(5-Chloro-3-methylpyrazin-2-yl)amine: Similar structure but has an amine group instead of a hydroxyl group.
(5-Chloro-3-methylpyrazin-2-yl)thiol: Similar structure but has a thiol group instead of a hydroxyl group
Uniqueness
(5-Chloro-3-methylpyrazin-2-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyrazine ring
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
(5-chloro-3-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(3-10)8-2-6(7)9-4/h2,10H,3H2,1H3 |
Clé InChI |
DFSVEVIFKQTDQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN=C1CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275519.png)

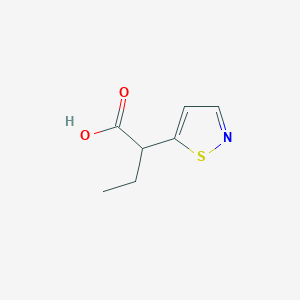

![{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine](/img/structure/B15275547.png)
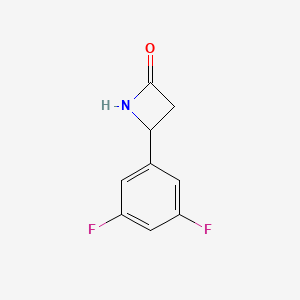
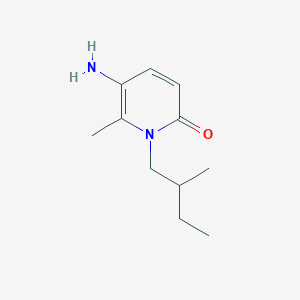
![Ethyl 6-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15275563.png)
![5-(Dimethoxymethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275568.png)
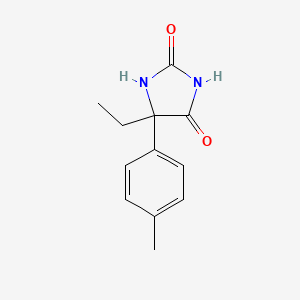
![Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15275578.png)
![6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B15275580.png)
![2-Tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate](/img/structure/B15275586.png)
![2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol](/img/structure/B15275597.png)
